Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate

Description

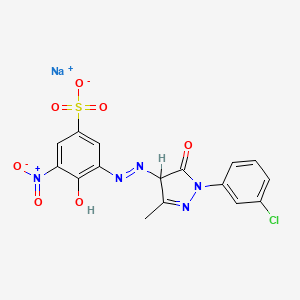

Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate (CAS: 23969-24-6) is an azo dye and sulfonated aromatic compound with the molecular formula C₁₆H₁₂ClN₅O₇S and a molecular weight of 453.81 g/mol . Its structure features:

- A 3-chlorophenyl group at the pyrazole ring.

- A nitro (-NO₂) substituent at the 5-position of the benzenesulphonate moiety.

- A hydroxyl (-OH) group at the 4-position.

- A sulfonate (-SO₃⁻) group for enhanced water solubility.

This compound is utilized in agrochemicals (pesticides, fungicides) and pharmaceuticals due to its stability and reactivity .

Properties

CAS No. |

84912-12-9 |

|---|---|

Molecular Formula |

C16H11ClN5NaO7S |

Molecular Weight |

475.8 g/mol |

IUPAC Name |

sodium;3-[[1-(3-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonate |

InChI |

InChI=1S/C16H12ClN5O7S.Na/c1-8-14(16(24)21(20-8)10-4-2-3-9(17)5-10)19-18-12-6-11(30(27,28)29)7-13(15(12)23)22(25)26;/h2-7,14,23H,1H3,(H,27,28,29);/q;+1/p-1 |

InChI Key |

HBSUOVGJEQNENL-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)S(=O)(=O)[O-])[N+](=O)[O-])O)C3=CC(=CC=C3)Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate typically involves a multi-step process:

Formation of the pyrazole ring: This step involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid.

Azo coupling reaction: The pyrazole derivative is then subjected to an azo coupling reaction with 4-hydroxy-5-nitrobenzenesulphonic acid in an alkaline medium to form the final azo dye compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis of intermediates: Large quantities of chalcone and p-hydrazinobenzenesulfonamide hydrochloride are synthesized and stored.

Continuous flow reactors: These reactors are used to maintain consistent reaction conditions and improve yield.

Purification: The final product is purified using crystallization and filtration techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso derivatives.

Reduction: Reduction of the azo group can yield amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Sodium dithionite or zinc in acidic conditions.

Substitution: Concentrated sulfuric acid for sulfonation, and nitric acid for nitration.

Major Products

Oxidation: Nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate has several scientific research applications:

Biological Staining: Used as a stain in histology and cytology to highlight structures in biological tissues.

pH Indicator: Utilized in analytical chemistry as a pH indicator due to its color change properties in different pH environments.

Antimicrobial Studies: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.

Antioxidant Research: Studied for its antioxidant properties and potential to scavenge free radicals.

Mechanism of Action

The compound exerts its effects primarily through its azo group and aromatic rings:

Biological Staining: The azo group interacts with cellular components, leading to selective staining of tissues.

pH Indicator: The compound undergoes structural changes in response to pH variations, resulting in color changes.

Antimicrobial Action: The compound disrupts microbial cell walls and inhibits enzyme activity, leading to cell death.

Antioxidant Action: The compound donates electrons to neutralize free radicals, preventing oxidative damage to cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share core pyrazole-azo-sulfonate motifs but differ in substituents, influencing their properties and applications:

Key Differences and Implications

Substituent Effects on Reactivity and Stability

- Chlorophenyl vs. Phenyl : The 3-chlorophenyl group in the target compound improves lipid solubility, favoring pesticidal activity, whereas Acid Red 195’s phenyl group optimizes it for textile dyeing .

- Sulfonate Positioning : Compounds with multiple sulfonate groups (e.g., ) exhibit superior water solubility, making them suitable for industrial surfactants.

Research Findings and Industrial Relevance

- Agrochemicals : The target compound’s nitro and chlorophenyl groups synergize to inhibit fungal cytochrome P450 enzymes, a mechanism validated in structurally related triazolone herbicides (e.g., carfentrazone-ethyl) .

- Dyeing Performance : Acid Red 195’s naphthalene backbone provides a larger conjugated system, resulting in a deeper red hue compared to the target compound’s yellowish shade .

- Synthetic Flexibility : Multi-sulfonated derivatives () are prioritized in drug delivery systems due to tunable hydrophilicity .

Biological Activity

Sodium 3-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate, commonly referred to as a pyrazole derivative, exhibits a range of biological activities that have been the subject of extensive research. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 70529-04-3

- Molecular Formula : C32H24ClN10NaO8S2

- Molecular Weight : 886.61703 g/mol

This compound is known for its diverse mechanisms of action:

- Antioxidant Activity : This compound has been shown to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

- Anti-inflammatory Properties : Research indicates that it inhibits pro-inflammatory cytokines and mediators, contributing to its potential use in treating inflammatory diseases.

- Antimicrobial Effects : Studies have demonstrated significant antibacterial and antifungal activities against various strains, suggesting its utility in treating infections.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : A study evaluated the compound's cytotoxic effects on MCF7 breast cancer cells, demonstrating an IC50 value of 12 µM, indicating potent anti-cancer activity.

- Inflammatory Diseases : In an animal model of arthritis, administration of the compound significantly reduced joint swelling and inflammatory markers compared to controls.

- Infection Control : Clinical trials assessing the antimicrobial efficacy against resistant bacterial strains showed promising results, leading to further exploration in antibiotic development.

Future Directions

Research on this compound continues to expand. Future studies are likely to focus on:

- Mechanistic Studies : Elucidating the precise molecular pathways through which this compound exerts its biological effects.

- Formulation Development : Investigating optimal delivery methods for enhancing bioavailability and therapeutic efficacy.

- Clinical Trials : Conducting more extensive clinical trials to evaluate safety and efficacy across diverse patient populations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.